molecular formula C15H20N2O2 B11854355 N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide

N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide

Cat. No.: B11854355
M. Wt: 260.33 g/mol
InChI Key: GHSYJNVMGRWZQS-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide is a synthetic organic compound that features a tert-butyl group, an indole moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through the reaction of the indole derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors for improved efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more efficient and sustainable process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The tert-butyl group can participate in substitution reactions, often leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various alkylated or functionalized derivatives.

Scientific Research Applications

N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving indole derivatives, which are known for their biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The tert-butyl group may influence the compound’s stability and reactivity, while the acetamide linkage can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide: Unique due to the combination of tert-butyl, indole, and acetamide groups.

    N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)ethanamide: Similar structure but with an ethanamide linkage.

    N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)propionamide: Similar structure but with a propionamide linkage.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-tert-butyl-2-[3-(hydroxymethyl)indol-1-yl]acetamide

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)16-14(19)9-17-8-11(10-18)12-6-4-5-7-13(12)17/h4-8,18H,9-10H2,1-3H3,(H,16,19)

InChI Key

GHSYJNVMGRWZQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)CO

Origin of Product

United States

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